molecular formula C6H14N2 B8721680 (2S,3S)-2,3-dimethylpiperazine

(2S,3S)-2,3-dimethylpiperazine

Cat. No.: B8721680
M. Wt: 114.19 g/mol
InChI Key: COWPTMLRSANSMQ-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3S)-2,3-dimethylpiperazine: is an organic compound with the molecular formula C6H14N2. It is a derivative of piperazine, characterized by the presence of two methyl groups attached to the second and third carbon atoms in a trans configuration. This compound is a secondary diamine and is used in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for (2S,3S)-2,3-dimethylpiperazine are not extensively documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2S,3S)-2,3-dimethylpiperazine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions, particularly nucleophilic substitution, can occur with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Mechanism of Action

The mechanism of action of (2S,3S)-2,3-dimethylpiperazine is not well-documented. as a secondary diamine, it can interact with various molecular targets through hydrogen bonding and coordination with metal ions. These interactions can influence the compound’s reactivity and its role in catalysis and synthesis .

Properties

Molecular Formula

C6H14N2

Molecular Weight

114.19 g/mol

IUPAC Name

(2S,3S)-2,3-dimethylpiperazine

InChI

InChI=1S/C6H14N2/c1-5-6(2)8-4-3-7-5/h5-8H,3-4H2,1-2H3/t5-,6-/m0/s1

InChI Key

COWPTMLRSANSMQ-WDSKDSINSA-N

Isomeric SMILES

C[C@H]1[C@@H](NCCN1)C

Canonical SMILES

CC1C(NCCN1)C

Origin of Product

United States

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